(S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine
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Overview
Description
(S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine is a chiral compound featuring a pyridine ring substituted with a chloro group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives and pyrrolidine.
Chlorination: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Pyrrolidine Introduction: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, often using a base like sodium hydride to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, dimethylformamide (DMF), and various nucleophiles.
Oxidation: Potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF).
Major Products:
Substitution Products: Various substituted pyrrolidine derivatives.
Oxidation Products: Lactams.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
(S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.
Comparison with Similar Compounds
(S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine: Unique due to its specific substitution pattern and chiral nature.
3-Chloro-5-pyrrolidin-2-yl-pyridine: Lacks the chiral center, resulting in different biological activity.
5-Pyrrolidin-2-yl-pyridine: Absence of the chloro group alters its reactivity and applications.
Uniqueness: this compound stands out due to its chiral nature, which can lead to enantioselective interactions in biological systems, making it valuable in the development of chiral drugs and catalysts.
Properties
IUPAC Name |
3-chloro-5-[(2S)-pyrrolidin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMCOBNEQWNDEO-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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